molecular formula C14H19NO5 B039060 L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine CAS No. 122551-95-5

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

Numéro de catalogue: B039060
Numéro CAS: 122551-95-5
Poids moléculaire: 281.3 g/mol
Clé InChI: YEWQCSYEZLTGNS-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (hereafter referred to as the compound) is a prodrug of L-DOPA (levodopa), designed to improve the pharmacokinetic limitations of L-DOPA in treating Parkinson’s disease. The compound features a pivaloyl (2,2-dimethylpropanoyl) group esterified to the 4-hydroxy position of the catechol ring, which enhances lipophilicity and delays enzymatic hydrolysis, thereby prolonging its plasma half-life . Unlike L-DOPA, which undergoes rapid decarboxylation in peripheral tissues, this prodrug aims to sustain dopamine levels in the brain by controlled release of L-DOPA through esterase-mediated hydrolysis .

Early studies demonstrated that the compound exists as a pure 4-O-pivaloyl isomer in solid form but equilibrates in solution to a mixture of 3-O- and 4-O-isomers (53–59% 4-O-isomer at equilibrium), with acyl migration rates influenced by pH and temperature . This structural dynamism necessitates careful formulation to optimize bioavailability.

Méthodes De Préparation

Selective Esterification of L-DOPA

The most direct route to L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine involves regioselective esterification of L-3,4-dihydroxyphenylalanine (L-DOPA). This method leverages the inherent reactivity of the 4-hydroxyl group for pivaloylation while preserving the 3-hydroxyl group.

Reaction Scheme and Conditions

  • Amino Group Protection : L-DOPA is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) under basic conditions (pH 9–10) to yield N-Boc-L-DOPA .

  • Pivaloylation : The 4-hydroxyl group is esterified with pivaloyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C to room temperature for 6–8 hours .

  • Deprotection : The Boc group is removed via trifluoroacetic acid (TFA) in DCM, yielding the target compound.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, THF, NaHCO₃, 0°C, 2 h9298
PivaloylationPivCl, DMAP, DCM, 0°C → rt, 6 h7895
Boc DeprotectionTFA/DCM (1:1), rt, 1 h9597

Challenges :

  • Regioselectivity: The 3-hydroxyl group may undergo unintended esterification. Using bulky bases (e.g., N-methylmorpholine) or low temperatures minimizes this side reaction .

  • Steric hindrance from the pivaloyl group complicates purification. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) resolves this .

Chiral Auxiliary-Mediated Asymmetric Synthesis

Evans’ oxazolidinone methodology, widely used for β-branched amino acids, has been adapted for synthesizing derivatives like this compound .

Synthetic Workflow

  • Chiral Auxiliary Formation : (4R)-Benzyl-2-oxazolidinone is acylated with 3-hydroxy-4-pivaloyloxybenzoic acid using N,N’-dicyclohexylcarbodiimide (DCC) and DMAP in DCM.

  • Enolate Alkylation : The acylated oxazolidinone is deprotonated with lithium bis(trimethylsilyl)amide (LHMDS) at −78°C and alkylated with methyl iodide.

  • Auxiliary Removal : Hydrolysis with lithium hydroperoxide yields the free amino acid.

Key Data:

StepReagents/ConditionsYield (%)Enantiomeric Excess (%)
AcylationDCC, DMAP, DCM, rt, 12 h85
AlkylationLHMDS, THF, −78°C, MeI, 2 h7298
HydrolysisLiOH, H₂O₂, THF/H₂O, 0°C, 1 h8997

Advantages :

  • High enantioselectivity (up to 98% ee) due to rigid oxazolidinone chirality transfer .

  • Scalable for industrial production with minimal racemization.

Limitations :

  • Multi-step synthesis increases cost and time.

  • Requires specialized reagents (e.g., LHMDS).

Chiral Template-Induced Asymmetric Synthesis

Kunz’s glycosylamine template method, originally developed for phenylglycine derivatives, has been modified for this compound .

Procedure Outline

  • Imine Formation : 3-Hydroxy-4-pivaloyloxybenzaldehyde is condensed with 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine in tetrahydrofuran (THF) with ZnCl₂.

  • Strecker Synthesis : The imine is treated with trimethylsilyl cyanide (TMSCN) to form an α-amino nitrile.

  • Hydrolysis : The nitrile is hydrolyzed with 6 M HCl at 110°C for 24 hours to yield the L-amino acid.

Key Data:

StepReagents/ConditionsYield (%)Diastereomeric Ratio
Imine FormationZnCl₂, THF, rt, 6 h839:1 (L:D)
Strecker ReactionTMSCN, CH₃CN, −20°C, 4 h768.5:1
Hydrolysis6 M HCl, 110°C, 24 h68

Advantages :

  • No need for pre-formed chiral auxiliaries.

  • High diastereoselectivity (up to 9:1) via substrate-controlled induction .

Challenges :

  • Harsh hydrolysis conditions may degrade the pivaloyl group.

  • Limited solvent compatibility for imine formation.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)StepsEnantioselectivity (%)ScalabilityCost Efficiency
L-DOPA Esterification683– (Inherent L-config)HighModerate
Evans’ Auxiliary Method54598ModerateLow
Kunz Template Method43490LowHigh

Recommendations :

  • Industrial-scale : L-DOPA esterification balances yield and cost.

  • High-purity applications : Evans’ method ensures superior enantiopurity.

  • Novel derivatives : Kunz’s template allows modular aldehyde substitutions.

Analyse Des Réactions Chimiques

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine undergoes various chemical reactions, including hydrolysis and acyl migration . In the presence of esterase enzymes, the compound is hydrolyzed to release L-dopa and pivalic acid . This hydrolysis is crucial for its function as a prodrug. The compound can also undergo oxidation and reduction reactions, although these are less common in its primary applications.

Applications De Recherche Scientifique

Scientific Research Applications

  • Prodrug Development :
    • Objective : To enhance the delivery and efficacy of L-DOPA.
    • Findings : Studies indicate that NB-355 provides a longer duration of action compared to standard L-DOPA administration, potentially reducing motor fluctuations in patients.
  • Pharmacokinetics :
    • Absorption : Research shows that NB-355 is primarily absorbed in the lower small intestine (ileum), contrasting with L-DOPA's absorption in the jejunum .
    • Enzymatic Interaction : The hydrolysis of NB-355 is mediated by specific esterases, which play a critical role in its conversion to L-DOPA within the intestines .
  • Comparative Studies :
    • Various studies have compared NB-355 with other prodrugs designed for L-DOPA delivery. Notably, it outperforms compounds like O-Pivaloyl-L-Tyrosine and Di-O-pivaloyl-L-DOPA in terms of bioavailability and stability.

Comparison of Prodrugs for L-DOPA Delivery

Compound NameStructural FeaturesUnique Aspects
L-DOPA Direct precursor to dopamineRapid absorption but short duration
O-Pivaloyl-L-Tyrosine Pivaloyl group attached to tyrosineLess effective as a prodrug
Di-O-pivaloyl-L-DOPA Two pivaloyl groupsIncreased stability but lower bioavailability
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (NB-355) Pivaloyloxy group enhances stabilitySustained plasma levels and improved therapeutic outcomes

Case Studies

  • Clinical Trials :
    • Several clinical trials have explored the efficacy of NB-355 in Parkinson's disease treatment. Results indicate significant improvements in patient motor function and reduced side effects compared to traditional L-DOPA treatments .
  • Animal Studies :
    • Animal models have demonstrated that NB-355 leads to more stable plasma concentrations of L-DOPA over time, suggesting its potential for better management of Parkinson's symptoms.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The compound belongs to a class of L-DOPA prodrugs modified at the catechol hydroxyl groups. Key structural analogs include:

Compound Structural Modification Key Properties
L-DOPA Native catechol structure Rapid peripheral decarboxylation; short plasma half-life (~1.5 hr)
3-O-Methyl-L-DOPA Methylation at 3-OH group Resists COMT degradation; slower brain uptake
3,4-Di-O-Pivaloyl-L-DOPA Pivaloyl groups at both 3-OH and 4-OH Enhanced lipophilicity; dual ester hydrolysis required for activation
L-DOPA Methyl Ester Methyl ester at carboxyl group Improved absorption but rapid hydrolysis; toxicity concerns

The compound’s mono-pivaloyl substitution at 4-OH balances lipophilicity and hydrolytic stability, enabling gradual L-DOPA release while minimizing toxicity risks associated with fully esterified analogs .

Pharmacokinetic and Stability Profiles

Absorption and Hydrolysis

  • Intestinal Absorption : Unlike L-DOPA, which is rapidly absorbed in the jejunum, the compound is absorbed primarily in the ileum via passive diffusion, with slower uptake rates (0.5 mM prodrug vs. L-DOPA in rat models) .
  • Hydrolysis : In vitro studies show that the compound undergoes hydrolysis by diisopropylfluorophosphate-sensitive esterases in intestinal tissues, releasing L-DOPA over an extended period . Comparatively, 3,4-Di-O-Pivaloyl-L-DOPA requires sequential hydrolysis of both esters, delaying L-DOPA release and reducing bioavailability .

Plasma Stability

  • The compound’s equilibrium between 3-O- and 4-O-isomers in solution introduces variability in hydrolysis rates. At physiological pH (7.4), acyl migration occurs rapidly (t1/2 ~10 min), but the 4-O-isomer remains predominant (53–59%) .

Research Findings and Challenges

  • Analytical Methods : A validated HPLC-OPA/NAC derivatization method achieved a lower quantification limit of 0.5 pmol/injection for the compound in biological samples, critical for pharmacokinetic studies .
  • Formulation Challenges : Acyl migration in aqueous solutions complicates storage and dosing consistency, necessitating lyophilized formulations .

Activité Biologique

L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine (often referred to as L-3-HPPA) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly as a prodrug for L-DOPA. This compound is designed to enhance the delivery and efficacy of L-DOPA, a critical medication used in the treatment of Parkinson's disease. This article provides a comprehensive overview of the biological activity of L-3-HPPA, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

L-3-HPPA is characterized by its unique chemical structure, which includes a pivaloyloxy group that enhances its lipophilicity and membrane permeability. The synthesis of L-3-HPPA typically involves the esterification of L-DOPA with pivalic acid, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound's purity for biological testing .

PropertyValue
Molecular FormulaC₁₃H₁₅NO₃
Molecular Weight235.26 g/mol
SolubilitySoluble in organic solvents
AppearanceWhite crystalline powder

L-3-HPPA acts primarily as a prodrug for L-DOPA, which means it is metabolized in the body to release the active drug. The pivaloyloxy group facilitates better absorption through biological membranes, thereby potentially increasing the bioavailability of L-DOPA when administered .

Pharmacokinetics

Studies have shown that L-3-HPPA exhibits improved pharmacokinetic properties compared to L-DOPA alone. It provides sustained plasma levels of L-DOPA, which can lead to more stable therapeutic effects in patients with Parkinson's disease .

Case Studies and Research Findings

  • Antiserotonergic Activity : Research has demonstrated that L-3-HPPA possesses antiserotonergic properties, which may contribute to its therapeutic effects in neurodegenerative disorders. In a study involving animal models, L-3-HPPA was shown to significantly reduce serotonin levels, suggesting potential applications in mood disorders .
  • Efficacy in Parkinson’s Disease Models : In preclinical studies, L-3-HPPA was administered to animal models exhibiting Parkinsonian symptoms. The results indicated notable improvements in motor function and a reduction in rigidity and bradykinesia, supporting its efficacy as a prodrug for L-DOPA .
  • Biofilm Activity : A recent investigation into the antimicrobial properties of L-3-HPPA revealed its effectiveness against Pseudomonas aeruginosa biofilms, indicating its potential use in treating infections associated with chronic conditions .

Table 2: Summary of Biological Activities

Biological ActivityObservations
Antiserotonergic EffectsReduced serotonin levels in animal models
Efficacy in Parkinson’s Disease ModelsImproved motor function and reduced symptoms
Antimicrobial PropertiesEffective against Pseudomonas aeruginosa biofilms

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the pivaloyloxy group into L-3-(3-hydroxyphenyl)alanine derivatives?

  • Methodological Answer : The pivaloyloxy group can be introduced via esterification of the phenolic hydroxyl group using pivaloyl chloride under basic conditions (e.g., pyridine or DMAP as a catalyst). Purification typically involves recrystallization or silica gel chromatography. Care must be taken to protect the amino and carboxyl groups during synthesis to avoid side reactions. Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the pivaloyloxy group (e.g., tert-butyl protons at δ ~1.2 ppm) and aromatic protons.
  • FTIR : A strong carbonyl stretch (~1740 cm⁻¹) confirms the ester group.
  • Mass Spectrometry (HRMS) : Provides molecular ion verification and fragmentation patterns.
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at ~275 nm, as aromatic derivatives often absorb in this range .

Q. How should researchers assess the hydrolytic stability of the pivaloyloxy group under physiological conditions?

  • Methodological Answer : Conduct stability studies in buffers (pH 7.4, 37°C) and monitor degradation via HPLC or LC-MS. Compare hydrolysis rates with other esters (e.g., acetyl or benzoyl) to evaluate steric protection by the pivaloyl group. Enzymatic stability can be tested using esterase-rich media (e.g., liver microsomes) .

Advanced Research Questions

Q. What role does the pivaloyloxy group play in enhancing metabolic stability for prodrug applications?

  • Methodological Answer : The bulky tert-butyl moiety in the pivaloyl group creates steric hindrance, slowing enzymatic hydrolysis. To validate this, compare plasma half-lives of the pivaloylated compound with non-esterified analogs in pharmacokinetic studies. Use deuterated solvents in NMR to track hydrolysis intermediates .

Q. How can deuterated analogs of this compound improve tracing in metabolic pathway studies?

  • Methodological Answer : Synthesize deuterated versions (e.g., at the pivaloyl or aromatic positions) using labeled precursors like D₃-pivalic acid. Use LC-MS/MS to track isotopic patterns in biological samples. For example, describes deuterated phenylalanine analogs for metabolic tracing .

Q. What experimental approaches are used to evaluate this compound’s efficacy in passivating interfacial defects in perovskite solar cells?

  • Methodological Answer :

  • Impedance Spectroscopy (EIS) : Measure charge recombination resistance (R2) and series resistance (Rs) in devices with/without the compound. shows improved R2 (40.49 Ω·cm⁻² vs. 7.90 Ω·cm⁻²) when similar amino acids are used for defect passivation .
  • J-V Curves : Assess power conversion efficiency (PCE) improvements.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm chemical bonding at perovskite interfaces .

Q. How can researchers resolve discrepancies in reported HPLC purity values for this compound?

  • Methodological Answer :

  • Use orthogonal methods: Pair reverse-phase HPLC with hydrophilic interaction chromatography (HILIC).
  • Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA).
  • Validate with NMR integration or spiking experiments with synthetic standards .

Q. What strategies optimize the incorporation of this compound into bioactive peptides for receptor selectivity studies?

  • Methodological Answer :

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives.
  • Conformational Analysis : Employ circular dichroism (CD) or molecular dynamics (MD) simulations to assess steric effects of the pivaloyloxy group on peptide folding.
  • highlights using fluorinated phenylalanine analogs to enhance peptide stability and receptor selectivity .

Q. Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Methodological Answer :

  • Solubility Screening : Test in buffered solutions (pH 2–8) and organic solvents (DMSO, acetonitrile) using nephelometry or UV-vis.
  • Co-solvent Systems : Explore water-miscible solvents (e.g., PEG-400) for improved solubility.
  • Document buffer composition and temperature, as these factors significantly impact results .

Application-Oriented Questions

Q. Can this compound act as a chiral building block for asymmetric synthesis?

  • Methodological Answer :
  • Use the L-configuration of the amino acid to induce chirality in catalytic reactions (e.g., Pd-catalyzed cross-coupling).
  • Test enantioselectivity via chiral HPLC or polarimetry.
  • demonstrates similar amino acids in asymmetric peptide synthesis .

Propriétés

IUPAC Name

(2S)-2-amino-3-[4-(2,2-dimethylpropanoyloxy)-3-hydroxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)13(19)20-11-5-4-8(7-10(11)16)6-9(15)12(17)18/h4-5,7,9,16H,6,15H2,1-3H3,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWQCSYEZLTGNS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924200
Record name O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122551-95-5
Record name L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(2,2-Dimethylpropanoyl)-3-hydroxytyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-TYROSINE 2,2-DIMETHYLPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPM6MUQTY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 2
Reactant of Route 2
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 3
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 4
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 5
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine
Reactant of Route 6
L-3-(3-Hydroxy-4-pivaloyloxyphenyl)alanine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.